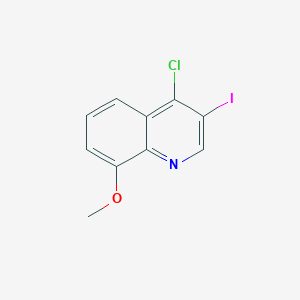
4-Chloro-3-iodo-8-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-3-iodo-8-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and material science. The presence of chlorine, iodine, and methoxy groups on the quinoline ring imparts unique chemical properties to this compound, making it a valuable target for synthetic and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-iodo-8-methoxyquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of 8-methoxyquinoline, followed by selective iodination and chlorination. The reaction conditions often involve the use of halogenating agents such as iodine monochloride (ICl) and thionyl chloride (SOCl2) under controlled temperatures and solvent conditions .
Industrial Production:Properties
CAS No. |
254435-26-2 |
|---|---|
Molecular Formula |
C10H7ClINO |
Molecular Weight |
319.52 g/mol |
IUPAC Name |
4-chloro-3-iodo-8-methoxyquinoline |
InChI |
InChI=1S/C10H7ClINO/c1-14-8-4-2-3-6-9(11)7(12)5-13-10(6)8/h2-5H,1H3 |
InChI Key |
QPXIHJPOHNENLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C(=CN=C21)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















